molecular formula C9H18F2N2 B1456297 4-(4,4-Difluoro-piperidin-1-yl)-butylamine CAS No. 1416352-16-3

4-(4,4-Difluoro-piperidin-1-yl)-butylamine

Cat. No. B1456297
M. Wt: 192.25 g/mol
InChI Key: SLFHCDIAYMEENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,4-Difluoro-piperidin-1-yl)-butylamine , also known by its chemical formula C₁₈H₂₃F₂N₅O , is a compound with intriguing properties. Its molecular structure combines a piperidine ring, a triazole moiety, and a butylamine side chain. The compound’s systematic name is 3-{4-[(4,4-difluoropiperidin-1-yl)carbonyl]phenyl}-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Rhodium Catalyzed Hydroformylation : A key intermediate for the synthesis of Fluspirilen and Penfluridol, two neuroleptic agents, is prepared using rhodium catalyzed hydroformylation, involving 4,4-bis(p-fluorophenyl)butylbromide derived from 4,4′-difluorobenzophenone. This intermediate is essential for producing these pharmaceuticals, which contain a 4,4-bis(p-fluorophenyl)butyl group bound to nitrogen in a piperidine moiety (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Chemical Reactivity Studies

  • Reactions with Aliphatic Amines : Studies on the reactions of n-butylamine, pyrrolidine, and piperidine with various phenyl aryl sulfides reveal insights into the mechanism of base catalysis and the formation of σ-adducts (Chamberlin & Crampton, 1994).

Medicinal Chemistry

  • Discovery of Non-Selective Inhibitors : Novel (4-piperidinyl)-piperazine derivatives, including fluoro substituted tert-butoxycarbonyl groups, have been synthesized and evaluated as ACC1/2 non-selective inhibitors. These compounds exhibit potent inhibitory activities and are relevant for reducing hepatic de novo fatty acid synthesis (Chonan et al., 2011).

Synthesis of Fluorinated Piperidines

  • Synthesis of 3-Alkoxy-4,4-difluoropiperidines : These compounds, important for agrochemical or pharmaceutical chemistry, were synthesized by deoxofluorination of 3-alkoxy-4-piperidinones. This process also led to the creation of interesting compounds like 4,4-difluoro-3,3-dihydroxypiperidine (Surmont et al., 2009).

Antipsychotic Drug Synthesis

  • Conformationally Constrained Butyrophenones : Novel conformationally restricted butyrophenones, connected to piperidine moieties, were prepared and evaluated as potential antipsychotic agents. Their affinity for dopamine and serotonin receptors was a significant finding (Raviña et al., 2000).

Peptide Synthesis

  • Fmoc Deprotection by tert-Butylamine : Tert-Butylamine was used for Fmoc deprotection in peptide synthesis, offering an alternative to piperidine. This method was applied in the solid phase synthesis of the cyclic part of oxytocin (Flegel et al., 2011).

Cancer Research

  • Soluble Cationic Trans-Diaminedichloroplatinum(II) Complexes : These complexes, including piperidine derivatives, show significant cytotoxic activity against cisplatin resistant ovarian cancer cells. Their rapid uptake by cancer cells and binding to cellular DNA makes them noteworthy (Najajreh et al., 2002).

properties

IUPAC Name

4-(4,4-difluoropiperidin-1-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18F2N2/c10-9(11)3-7-13(8-4-9)6-2-1-5-12/h1-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFHCDIAYMEENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801285833
Record name 1-Piperidinebutanamine, 4,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4-Difluoro-piperidin-1-yl)-butylamine

CAS RN

1416352-16-3
Record name 1-Piperidinebutanamine, 4,4-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416352-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinebutanamine, 4,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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